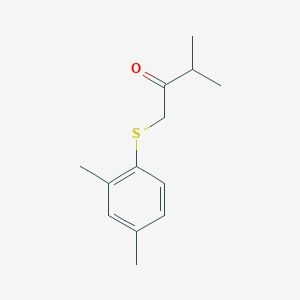
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a thioether group attached to a phenyl ring, which is further substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable alkylating agent. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,4-dimethylthiophenol reacts with an alkyl halide in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often involve mild temperatures and the use of eco-friendly reagents to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as preparative liquid chromatography-mass spectrometry (LC-MS), ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine: Known for its use in the synthesis of vortioxetine, an experimental drug for depression and anxiety.
2-((2,4-Dimethylphenyl)thio)aniline: Used in the synthesis of dyes and pigments.
Uniqueness: 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of both a thioether and a carbonyl group.
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9(2)12(14)8-15-13-6-5-10(3)7-11(13)4/h5-7,9H,8H2,1-4H3 |
Clé InChI |
REATVRQXHKXOTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SCC(=O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


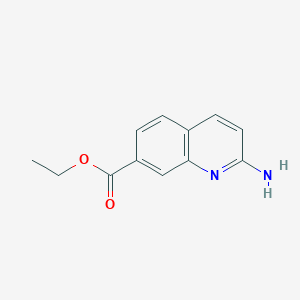
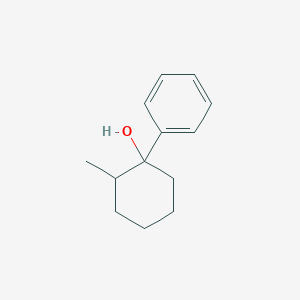
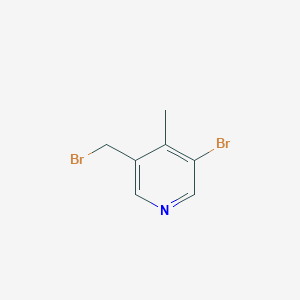
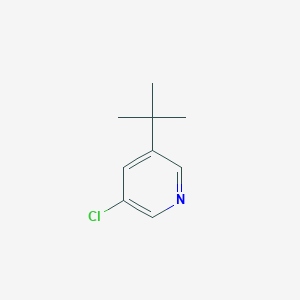

![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
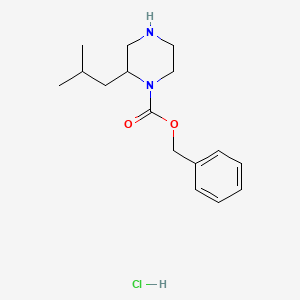
![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
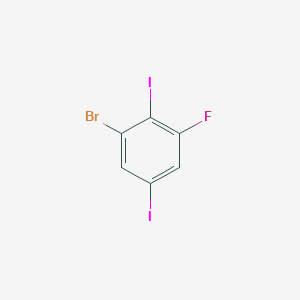
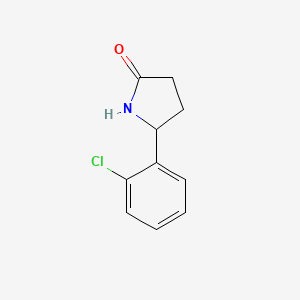
![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)
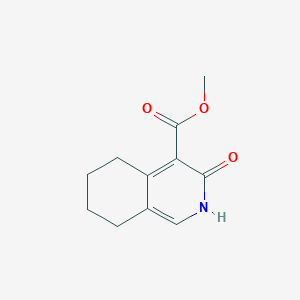
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
